molecular formula C25H21ClN2O5 B14078941 7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14078941
M. Wt: 464.9 g/mol
InChI Key: BESMGKGGTNMSSO-UHFFFAOYSA-N
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Description

7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, each requiring specific reagents and conditions. The process often starts with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the oxazole and phenyl groups. Key steps may include:

    Formation of the Chromeno[2,3-c]pyrrole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted aniline and a chromone derivative, under acidic or basic conditions.

    Introduction of the Oxazole Group: The oxazole ring can be introduced via a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

    Attachment of the Phenyl Group: The phenyl group with a propan-2-yloxy substituent can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but lacks the propan-2-yloxy substituent.

    6-Methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but lacks the chlorine substituent.

Uniqueness

The presence of the chloro and propan-2-yloxy substituents in 7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione imparts unique chemical and physical properties, potentially enhancing its reactivity and specificity in various applications.

Properties

Molecular Formula

C25H21ClN2O5

Molecular Weight

464.9 g/mol

IUPAC Name

7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propan-2-yloxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H21ClN2O5/c1-12(2)31-16-7-5-6-15(10-16)22-21-23(29)17-11-18(26)13(3)8-19(17)32-24(21)25(30)28(22)20-9-14(4)33-27-20/h5-12,22H,1-4H3

InChI Key

BESMGKGGTNMSSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)OC(C)C)C5=NOC(=C5)C

Origin of Product

United States

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